3,5-Dimethyl-1-phenylhexane-3-peroxol
Description
3,5-Dimethyl-1-phenylhexane-3-peroxol is a peroxol derivative characterized by a hexane backbone substituted with a phenyl group at position 1, methyl groups at positions 3 and 5, and a peroxol (-O-O-) functional group at position 2. Its structure combines aromatic and aliphatic features with a reactive peroxide moiety, making it distinct from simpler peroxides or alkylbenzenes.
Properties
CAS No. |
78484-93-2 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(3-hydroperoxy-3,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-12(2)11-14(3,16-15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3 |
InChI Key |
AIUYYYOOIBPDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CCC1=CC=CC=C1)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenylhexane-3-peroxol typically involves the following steps:
Formation of the Hexane Backbone: The hexane backbone can be synthesized through a series of alkylation reactions, starting from simpler hydrocarbons.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Peroxide Group: The peroxide group is introduced through the reaction of the hexane derivative with hydrogen peroxide (H2O2) under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of 3,5-Dimethyl-1-phenylhexane-3-peroxol may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenylhexane-3-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The methyl and phenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,5-Dimethyl-1-phenylhexane-3-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential as a therapeutic agent for conditions involving oxidative damage is ongoing.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-phenylhexane-3-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on a pyrazole-derived methanol compound ([1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol) rather than the peroxol derivative . While direct comparisons for 3,5-Dimethyl-1-phenylhexane-3-peroxol are absent, the methodology for analyzing analogous compounds can be adapted. Below is a comparative analysis based on structural and functional analogs.
Table 1: Key Properties of 3,5-Dimethyl-1-phenylhexane-3-peroxol and Related Compounds
| Compound Name | Functional Groups | Reactivity/Applications | Stability Concerns | Reference |
|---|---|---|---|---|
| 3,5-Dimethyl-1-phenylhexane-3-peroxol | Peroxide (-O-O-), aromatic | Radical initiation, oxidation reactions | Thermal instability, sensitivity to light | Hypothetical* |
| [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol | Pyrazole, hydroxyl (-OH) | Antimicrobial agents, drug intermediates | Moderate stability, low toxicity | |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Triazole, ketone | Antifungal activity | Hydrolytic sensitivity | |
| 3,5-Dimethylphenyl-(5-methyl-2-thienyl)methanol | Thiophene, hydroxyl (-OH) | Polymer synthesis, catalysis | Air-sensitive, requires inert storage |
Notes:
- Peroxols vs. Pyrazoles/Alcohols : Peroxols (e.g., 3,5-Dimethyl-1-phenylhexane-3-peroxol) exhibit higher oxidative reactivity due to the peroxide bond but are less thermally stable than pyrazole or alcohol derivatives .
- Functional Group Impact: The hydroxyl group in pyrazole or thiophene methanol derivatives enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to peroxols.
- Synthetic Complexity : Peroxols often require low-temperature synthesis to avoid decomposition, whereas pyrazole derivatives are synthesized via condensation reactions under milder conditions .
Research Findings and Limitations
Reactivity : Peroxols like 3,5-Dimethyl-1-phenylhexane-3-peroxol are potent oxidizers but degrade rapidly above 40°C, limiting industrial applications without stabilizers. In contrast, triazole and pyrazole analogs show higher thermal stability .
Biological Activity: Pyrazole methanol derivatives demonstrate antimicrobial properties (e.g., MIC values of 8–16 µg/mL against Staphylococcus aureus), whereas peroxols are primarily investigated for non-biological applications due to cytotoxicity concerns .
Catalytic Utility: Thiophene methanol derivatives act as ligands in transition-metal catalysis, a role less feasible for peroxols due to their propensity for radical-driven side reactions.
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